6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
649749-00-8 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
InChI Key |
CMXQCBXMSMNPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Protocol Using Regioselective Cyclization
A two-step synthesis protocol has been developed for constructing the indolo[3,2-C]quinoline framework. This approach involves:
- Gold(III)-Catalyzed Cyclization : The first step employs gold(III) catalysts to facilitate a 5-endo-dig cyclization, forming the initial nitrogen-containing ring.
- Hendrickson Reagent-Promoted Cyclization : The second step uses the Hendrickson reagent to achieve regioselective 6-endo cyclization, completing the tetracyclic scaffold.
This method is efficient and provides high regioselectivity, making it suitable for synthesizing derivatives like 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline.
Multi-Component Reaction in Sealed Tubes
A patent describes a method involving multi-component reactions under controlled conditions:
-
- 2-(2-Bromoaryl)-1H-indole
- Ammonia
- Aldehydes
- Potassium carbonate
- L-Proline
- Transition metal salts (e.g., cuprous iodide)
-
- Reagents are mixed in a sealed tube with dimethyl sulfoxide as the solvent.
- The mixture is heated to 100°C under nitrogen for 12 hours.
- Hydrochloric acid is added to adjust the pH to 5–6.
- The reaction is further heated at 120°C for 8 hours.
This method yields high-purity products and allows for substrate flexibility.
Synthesis via Indole Derivatives
Another approach involves the use of indole derivatives as precursors:
-
- Indole derivatives
- Triethylamine
- Tetrahydrofuran (THF)
-
- Indole derivatives are refluxed overnight in THF with triethylamine.
- The solvent is evaporated, and the residue is dissolved in dichloromethane.
- The organic layer is washed with NaOH solution and water, dried, and concentrated.
This method provides moderate yields but requires careful handling of solvents and reagents.
Comparative Analysis of Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Two-Step Cyclization | Gold(III) catalysts, Hendrickson reagent | High regioselectivity | Requires specific reagents |
| Multi-Component Reaction | Brominated indoles, ammonia, L-proline | Substrate flexibility, high yield | Requires sealed tube apparatus |
| Indole Derivative Synthesis | Indole derivatives, triethylamine, THF | Simplicity | Moderate yield |
Notes on Optimization
- Catalyst Selection : Using gold(III) catalysts in the cyclization step significantly improves reaction efficiency.
- Reaction Conditions : Sealed tube reactions ensure controlled environments, enhancing product purity and yield.
- Purification Techniques : Column chromatography remains essential for isolating high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the indole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex tetracyclic structures.
Common Reagents and Conditions
Iodine: Used as a catalyst in the annulation reaction.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of 11H-indolo[3,2-c]quinoline, including 6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline, exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with methoxy and morpholinopropoxy groups at the 6-position had significant activity against human ovarian cancer cells (A2780), with an IC50 value less than M, indicating potent anticancer properties .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways and enzymes. The binding affinity to specific biological targets is crucial for understanding their therapeutic potential. Research has highlighted interactions with kinases and other proteins involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents .
Research Tool
Biological Interaction Studies
The compound serves as a valuable research tool in studying biological interactions due to its unique structural characteristics. Its fused bicyclic system is common in bioactive compounds, allowing researchers to explore its binding mechanisms and interactions with different biological targets . Such studies are essential for elucidating the structure-activity relationships that govern its biological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been developed, contributing to a better understanding of the compound's chemical properties and potential modifications for enhanced activity .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Cytotoxic Activity Study : A study demonstrated that varying substituents at the 4- and 6-positions significantly impacted cytotoxicity against ovarian cancer cells. The findings indicated that specific modifications could enhance therapeutic efficacy .
- Antimicrobial Efficacy : Research has shown that derivatives of indolo[3,2-c]quinoline possess broad-spectrum antimicrobial properties. These findings support ongoing investigations into their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, inhibiting transcription and translation processes . Additionally, it can inhibit specific kinases, such as DYRK1A, by binding to their active sites and preventing their activity .
Comparison with Similar Compounds
Structural Analogues within the Indolo[3,2-c]quinoline Family
6-Chloro-11H-indolo[3,2-c]quinoline (217)
- Synthesis: Prepared via dehydrative chlorination of 6-dihydro-11H-indolo[3,2-c]quinoline-6(5H)-one using POCl₃ .
- Biological Activity: Serves as a precursor for 6-amino derivatives (e.g., 218), which exhibit cytotoxicity against cancer cell lines (MV4-11, A549, HCT116) .
6-Amino-11H-indolo[3,2-c]quinoline (218)
- Synthesis : Derived from 217 via addition–elimination reactions with amines .
- Biological Activity : N-11 methylation in derivatives significantly enhances cytotoxicity (e.g., 11-methyl-218 shows IC₅₀ values < 1 μM in leukemia cells) .
2-Nitro-6-chloro-11H-indolo[3,2-c]quinoline
- Synthesis : Prepared via nitration of chloro-substituted intermediates .
- Reactivity: The nitro group facilitates reduction to amino derivatives, enabling further functionalization .
- Comparison : The electron-withdrawing nitro group may decrease stability under physiological conditions compared to the methoxy-substituted compound.
Heterocyclic Analogues: Thieno[3,2-c]quinolines
Thieno[3,2-c]quinolines replace the indole ring with a thiophene, altering aromaticity and electronic properties.
Alkyl Thieno[3,2-c]quinoline-2-carboxylates
- Synthesis : Achieved via Suzuki-Miyaura cross-coupling or conjugate addition-elimination .
- Biological Activity : Exhibit antiproliferative effects on RET-dependent medullary thyroid cancer cells (IC₅₀ ~ 0.5–5 μM) .
Thieno[3,2-c]quinolin-4(1H)-ones
- Synthesis: Cyclodehydration of 4-chloroquinolin-2(1H)-ones with thioglycolic acid .
- Activity : Moderate inhibition of protein kinases (e.g., PDGF-RTK) .
- Comparison: The lactam structure introduces hydrogen-bonding sites absent in 6-Chloro-2-methoxy-indoloquinoline, influencing target selectivity.
Substituent-Modified Quinoline Derivatives
4-Chloro-6-ethoxy-quinoline
- Structure: A simpler quinoline lacking the indole fusion .
- Applications : Used in synthetic intermediates for antimalarial and antimicrobial agents.
- Comparison: The absence of the indole ring diminishes planar rigidity and DNA-binding capacity, reducing cytotoxicity compared to fused indoloquinolines .
Organometallic Indoloquinoline Complexes
- Example: Ligands like L1 (6-chloro-11H-indolo[3,2-c]quinoline + ethane-1,2-diamine) form Ru(II) complexes .
- Activity : Enhanced DNA binding and photophysical properties due to metal coordination .
- Comparison : Metalation introduces redox activity and luminescence, expanding applications beyond the parent compound’s scope.
Biological Activity
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a heterocyclic compound notable for its unique indole and quinoline structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The molecular formula of this compound is CHClNO, with a molecular weight of approximately 266.73 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study involving various indoloquinoline derivatives demonstrated that modifications at the 6-position significantly affect cytotoxic activity against cancer cell lines. For instance, compounds with methoxy groups showed enhanced activity against ovarian cancer cell lines (A2780) with IC values lower than 0.1 μM .
Table 1: Cytotoxic Activity of Indolo[3,2-C]quinoline Derivatives
| Compound | Cell Line Tested | IC (μM) |
|---|---|---|
| This compound | A2780 (Ovarian) | <0.1 |
| 10-Iodo-11H-indolo[3,2-C]quinoline | A549 (Lung) | 0.98 |
| 6-Methoxy derivative | Various | Varied |
The structure-activity relationship (SAR) studies suggest that the presence of methoxy and chloro substituents at specific positions enhances the compound's ability to inhibit tumor growth .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that this compound is effective against MRSA with an MIC as low as 1 μg/mL .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | <1 |
| Staphylococcus aureus | 3.90 |
| Escherichia coli | Inactive |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that it may interact with various biological targets, including kinases such as DYRK1A, which is implicated in cellular proliferation and survival pathways . Molecular docking studies have confirmed binding affinities that support its role as a potential therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Antitumor Efficacy : In a study involving human cancer cell lines, the compound demonstrated potent antiproliferative effects, particularly against rapidly dividing cells .
- Antimicrobial Efficacy : Another study reported significant antibacterial activity against MRSA strains, suggesting potential applications in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
